

Velaresol: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Velaresol	
Cat. No.:	B1683481	Get Quote

Velaresol, with the systematic name 5-(2-formyl-3-hydroxyphenoxy)valeric acid, is a chemical entity with the molecular formula $C_{12}H_{14}O_5$ and a molecular weight of 238.24 g/mol .[1] It is identified by the CAS Number 77858-21-0.[1] **Velaresol** has received orphan drug designation for the treatment of sickle cell disease, indicating its potential as a therapeutic agent for this condition.

This technical guide provides a comprehensive overview of the available information on **Velaresol**, including its chemical structure, physicochemical properties, and its putative mechanism of action in the context of sickle cell disease. Due to the limited publicly available data specific to **Velaresol**, this guide also incorporates information from structurally related aromatic aldehydes that have been investigated for similar therapeutic purposes. This approach provides a scientifically grounded framework for understanding the potential of **Velaresol** and for guiding future research and development.

Chemical Structure and Properties

The chemical structure of **Velaresol** is characterized by a substituted benzaldehyde ring linked to a valeric acid moiety via an ether bond.

Table 1: Physicochemical Properties of Velaresol



Property	Value	Source
Molecular Formula	C12H14O5	[1]
Molecular Weight	238.24 g/mol	[1]
CAS Number	77858-21-0	[1]
Systematic Name	5-(2-formyl-3- hydroxyphenoxy)valeric acid	[1]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not determined	
Boiling Point	Not determined	_
Solubility	Limited aqueous solubility is expected	Inferred from related compounds[2][3][4]
рКа	Not determined	

Putative Mechanism of Action and Signaling Pathway

Aromatic aldehydes are a class of compounds that have shown promise in the treatment of sickle cell disease by modulating the properties of hemoglobin. The primary pathogenic event in sickle cell disease is the polymerization of deoxygenated sickle hemoglobin (HbS), which leads to red blood cell sickling, hemolysis, and vaso-occlusion.

The proposed mechanism of action for **Velaresol**, based on its structural similarity to other aromatic aldehydes like Voxelotor and 5-hydroxymethylfurfural (5-HMF) derivatives, involves the covalent modification of hemoglobin.[5][6] The aldehyde group of **Velaresol** is expected to form a Schiff base with the N-terminal α -amino group of the hemoglobin α -chain. This modification allosterically increases the affinity of hemoglobin for oxygen, stabilizing the relaxed (R) state of the hemoglobin tetramer. Since the R-state hemoglobin does not participate in polymerization, this action directly inhibits the primary pathological process in sickle cell disease.





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Putative mechanism of action for **Velaresol** in sickle cell disease.

Experimental Protocols

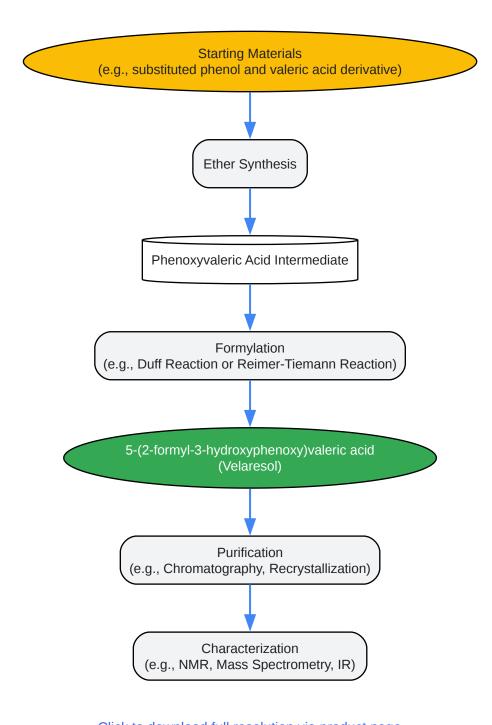
Detailed experimental protocols for **Velaresol** are not readily available in the public domain. However, the following are representative protocols for key assays used to evaluate the activity of aromatic aldehydes in the context of sickle cell disease.

Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes like **Velaresol** can be achieved through various established organic chemistry methods. A general approach may involve the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative. One common method is the Duff reaction or a related formylation reaction to introduce the aldehyde group onto the phenolic ring.

Exemplary Synthesis Workflow:





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A generalized workflow for the synthesis of **Velaresol**.

In Vitro Antisickling Assay

This assay evaluates the ability of a compound to inhibit the sickling of red blood cells under hypoxic conditions.

Protocol:



- Blood Collection: Obtain whole blood from a sickle cell disease patient in a tube containing an anticoagulant (e.g., EDTA).
- Red Blood Cell Preparation: Wash the red blood cells (RBCs) three times with a buffered saline solution to remove plasma and white blood cells. Resuspend the packed RBCs to a hematocrit of 20%.
- Compound Incubation: Incubate the RBC suspension with varying concentrations of Velaresol (or a vehicle control) at 37°C for 1 hour.
- Deoxygenation: Induce sickling by deoxygenating the RBC suspension. This can be achieved by gassing with a nitrogen/carbon dioxide mixture or by chemical deoxygenation with sodium metabisulfite.
- Microscopic Analysis: After a defined incubation period under hypoxic conditions, fix a small aliquot of the cell suspension. Examine the cells under a microscope to determine the percentage of sickled cells.
- Data Analysis: Calculate the percentage of sickling inhibition for each concentration of Velaresol compared to the vehicle control.

Hemoglobin Oxygen Affinity Assay

This assay measures the effect of a compound on the oxygen-binding properties of hemoglobin.

Protocol:

- Hemoglobin Preparation: Prepare a solution of purified sickle hemoglobin (HbS).
- Compound Incubation: Incubate the HbS solution with different concentrations of Velaresol
 or a vehicle control.
- Oxygen Equilibrium Curve Generation: Generate an oxygen equilibrium curve using a spectrophotometric method or a dedicated instrument like a Hemox Analyzer. This involves measuring the oxygen saturation of the hemoglobin solution at various partial pressures of oxygen.



- P50 Determination: From the oxygen equilibrium curve, determine the P50 value, which is
 the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value
 indicates a higher oxygen affinity.
- Data Analysis: Compare the P50 values of the Velaresol-treated samples to the control to determine the compound's effect on hemoglobin oxygen affinity.

Toxicology and Safety

The safety and toxicology profile of **Velaresol** has not been extensively reported in publicly available literature. A Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation, as well as respiratory irritation. As with any investigational compound, thorough preclinical toxicology studies are necessary to establish its safety profile before clinical evaluation.

Conclusion

Velaresol is a promising aromatic aldehyde with an orphan drug designation for the treatment of sickle cell disease. Its putative mechanism of action, shared with other compounds in its class, involves increasing the oxygen affinity of sickle hemoglobin to inhibit its polymerization. While specific experimental data for **Velaresol** is limited, the information available for structurally related compounds provides a strong rationale for its continued investigation. Further preclinical and clinical studies are required to fully elucidate its efficacy and safety profile.

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